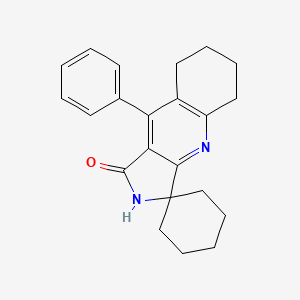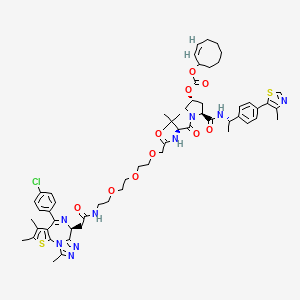
BT-Protac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BT-Protac is a bioorthogonally activatable prodrug that enables precise control over the activity of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to harness the ubiquitin-proteasome system for targeted protein degradation. This innovative approach offers a promising strategy for treating various diseases by selectively degrading disease-causing proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BT-Protac involves the incorporation of highly reactive trans-cyclooctene into the PROTAC molecule MZ1. This modification allows for the bioorthogonal activation of the prodrug. The reaction conditions typically involve the use of tetrazine compounds, such as BODIPY-TZ, to activate this compound in vitro .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach for producing PROTACs involves standard organic synthesis techniques. These include the use of solid-phase peptide synthesis for peptide-based PROTACs and solution-phase synthesis for small-molecule PROTACs. The production process also involves purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions: BT-Protac undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
BT-Protac has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and understanding the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer by selectively degrading oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets.
作用機序
BT-Protac exerts its effects by harnessing the ubiquitin-proteasome system to facilitate the degradation of target proteins. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the androgen receptor, estrogen receptor, and other disease-related proteins .
類似化合物との比較
BT-Protac is unique in its ability to be activated bioorthogonally, allowing for precise control over its activity. Similar compounds include:
MZ1: A PROTAC molecule that targets BRD4 protein but lacks the bioorthogonal activation feature.
ARV110: A PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.
ARV471: A PROTAC targeting the estrogen receptor, currently in clinical trials for breast cancer
This compound stands out due to its innovative activation mechanism, which enhances its specificity and reduces off-target effects.
特性
分子式 |
C59H74ClN9O10S2 |
|---|---|
分子量 |
1168.9 g/mol |
IUPAC名 |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl] [(2E)-cyclooct-2-en-1-yl] carbonate |
InChI |
InChI=1S/C59H74ClN9O10S2/c1-35-38(4)81-57-50(35)51(41-20-22-43(60)23-21-41)64-46(54-67-66-39(5)69(54)57)31-48(70)61-24-25-75-26-27-76-28-29-77-33-49(71)65-53(59(6,7)8)56(73)68-32-45(79-58(74)78-44-14-12-10-9-11-13-15-44)30-47(68)55(72)63-36(2)40-16-18-42(19-17-40)52-37(3)62-34-80-52/h12,14,16-23,34,36,44-47,53H,9-11,13,15,24-33H2,1-8H3,(H,61,70)(H,63,72)(H,65,71)/b14-12+/t36-,44?,45+,46-,47-,53+/m0/s1 |
InChIキー |
ATASVCOKECQNLM-ZEJYOUTMSA-N |
異性体SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC\7CCCCC/C=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C |
正規SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC7CCCCCC=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


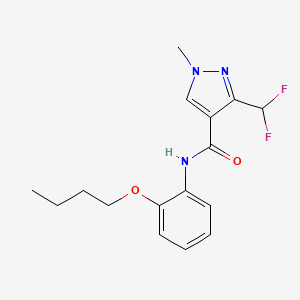
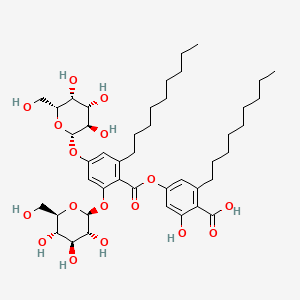

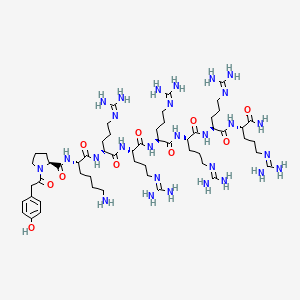

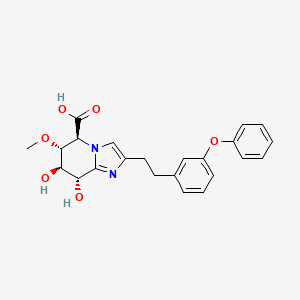
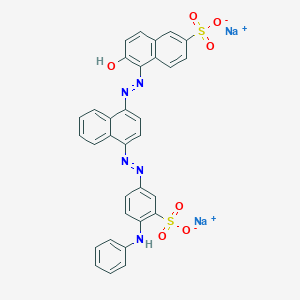
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)

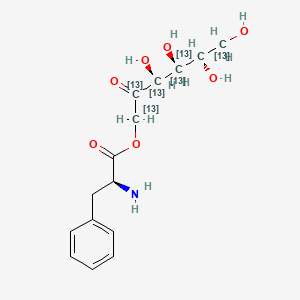
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)


